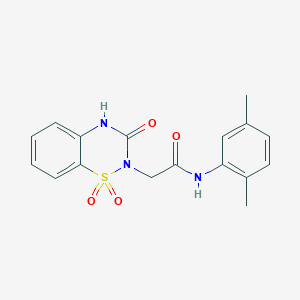

N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-2-yl)acetamide

Description

N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-2-yl)acetamide is a synthetic acetamide derivative characterized by a benzothiadiazine trioxide core linked to a 2,5-dimethylphenyl substituent via an acetamide bridge.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-11-7-8-12(2)14(9-11)18-16(21)10-20-17(22)19-13-5-3-4-6-15(13)25(20,23)24/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGZOBHEPKVSDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)NC3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, molecular conformation, and functional relevance. Key analogs are selected based on shared acetamide scaffolds and heterocyclic/aryl substituents (Table 1).

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Substituent Effects on Bioactivity and Physicochemical Properties

- Target Compound vs. Fluorobenzyl Analogue : The fluorobenzyl derivative () exhibits a pyrazolo-benzothiazine dioxane core, differing from the target’s benzothiadiazine trioxide. In contrast, the target’s 2,5-dimethylphenyl group may prioritize lipophilicity over hydrogen-bonding capacity, suggesting divergent therapeutic targets.

- Comparison with Dichlorophenyl-Thiazol Analogues : The dichlorophenyl-thiazol compound () demonstrates how halogenated aryl groups (3,4-dichlorophenyl) and thiazole rings influence molecular conformation. The 61.8° dihedral angle between its dichlorophenyl and thiazol rings contrasts with the target compound’s likely planar or semi-planar benzothiadiazine system, which could affect stacking interactions in crystal lattices or protein binding . Thiazole-containing acetamides are also noted for coordination chemistry, a property less explored in benzothiadiazine derivatives .

Molecular Conformation and Crystal Packing

Target Compound:

While crystallographic data for the target are unavailable, the benzothiadiazine trioxide core likely adopts a rigid, partially oxidized conformation. Sulfonamide-like S=O groups may facilitate hydrogen bonding or polar interactions, as seen in related sulfonamide drugs.- Fluorine’s electronegativity could promote halogen bonding in crystal lattices or biological targets.

- Dichlorophenyl-Thiazol Compound : The twisted conformation (61.8° between aryl and thiazol rings) creates steric hindrance, reducing π-π stacking but enabling dimerization via N–H⋯N hydrogen bonds (R₂²(8) motif).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.